(r)-2-(2-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride
Description
(R)-2-(2-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride is a chiral pyrrolidine derivative featuring a trifluoromethyl (-CF₃) group at the ortho position of the phenyl ring. Pyrrolidine scaffolds are widely utilized in medicinal chemistry due to their conformational rigidity and ability to modulate pharmacokinetic properties. The trifluoromethyl group enhances metabolic stability and lipophilicity, making such compounds valuable intermediates in drug discovery .
Properties
Molecular Formula |
C11H13ClF3N |
|---|---|
Molecular Weight |
251.67 g/mol |
IUPAC Name |
(2R)-2-[2-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C11H12F3N.ClH/c12-11(13,14)9-5-2-1-4-8(9)10-6-3-7-15-10;/h1-2,4-5,10,15H,3,6-7H2;1H/t10-;/m1./s1 |
InChI Key |
APDMORWJFZBMEX-HNCPQSOCSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C2=CC=CC=C2C(F)(F)F.Cl |
Canonical SMILES |
C1CC(NC1)C2=CC=CC=C2C(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-(TRIFLUOROMETHYL)PHENYL)PYRROLIDINE HCL typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethylphenyl Group: This step often involves nucleophilic substitution or coupling reactions.
Resolution of Enantiomers: Since the compound is chiral, enantiomeric resolution might be necessary to obtain the desired ®-enantiomer.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring.
Reduction: Reduction reactions can be used to modify the trifluoromethylphenyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or organometallic compounds.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
This compound is utilized as a critical intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Research has shown its potential in developing drugs that modulate ion channels, which are crucial in treating conditions such as epilepsy and neuropathic pain. For instance, studies have demonstrated that derivatives of this compound can effectively inhibit voltage-gated sodium and calcium channels, indicating their therapeutic potential in managing seizures and chronic pain conditions .
Anticonvulsant Properties
Recent investigations into related pyrrolidine derivatives have revealed promising anticonvulsant activities. For example, compounds similar to (R)-2-(2-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride have shown effectiveness in various animal seizure models, demonstrating broad-spectrum activity against induced seizures. These findings support the ongoing exploration of this compound class for future preclinical development .
Neuropharmacological Insights
The neuropharmacological assessments indicate that this compound may also enhance neuroprotection and neuronal viability. In vitro studies involving neuroblastoma cells have shown that certain derivatives promote cell survival under stress conditions, suggesting potential applications in neurodegenerative diseases .
Agricultural Chemistry
Agrochemical Formulation
In agricultural chemistry, (R)-2-(2-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride is being studied for its role in formulating agrochemicals. The trifluoromethyl group contributes to the efficacy of pesticides and herbicides by enhancing their stability and activity against pests and weeds. This application could lead to improved crop protection strategies and more sustainable agricultural practices .
Material Science
Advanced Material Development
The compound is also explored for its potential in material science, particularly in creating advanced polymers with enhanced thermal and chemical resistance. Its unique chemical structure allows for various modifications that can lead to materials with desirable properties for industrial applications .
Biochemical Research
Receptor Interaction Studies
In biochemical research, (R)-2-(2-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride serves as a valuable tool for studying receptor interactions and enzyme activities. The compound's ability to modulate biological systems makes it useful for understanding complex biochemical pathways and developing new therapeutic strategies .
Case Study 1: Antibacterial Efficacy
A series of studies evaluated the antibacterial properties of trifluoromethyl-substituted compounds against various bacterial strains. These studies revealed significant inhibition of bacterial growth without notable resistance development in Staphylococcus aureus and Enterococcus faecalis, showcasing the compound's potential as an antimicrobial agent.
Case Study 2: Neuropharmacological Assessment
Neuropharmacological studies assessed the effects of (R)-2-(2-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride on ion channels. Results indicated balanced inhibition of sodium and calcium channels, suggesting its utility in treating epilepsy and neuropathic pain by providing a dual mechanism of action against these conditions .
Mechanism of Action
The mechanism of action of ®-2-(2-(TRIFLUOROMETHYL)PHENYL)PYRROLIDINE HCL depends on its specific application. In pharmacology, it might interact with molecular targets such as receptors or enzymes, influencing biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs differ in substituent positions (ortho vs. para), halogenation patterns, and additional functional groups. Below is a comparative analysis based on evidence:
Table 1: Comparative Data for (R)-2-(2-(Trifluoromethyl)phenyl)pyrrolidine Hydrochloride and Analogs
Inferred molecular formula based on structural analogs.
*Example of a structurally complex derivative with LCMS m/z 531 [M-H]⁻ .
Key Observations:
This may influence binding affinity in biological targets. Halogenation: Chloro (Cl) and fluoro (F) substituents () alter electronic properties. For instance, the electron-withdrawing -CF₃ group increases acidity of adjacent protons compared to -CH₃ or -Cl .
Chromatographic Behavior :
- Compounds with bulkier substituents (e.g., ) exhibit shorter HPLC retention times (0.88 minutes) under SQD-FA05 conditions, suggesting higher polarity or improved solubility. In contrast, spirocyclic analogs () show longer retention (1.31–1.37 minutes, SMD-TFA05), correlating with increased hydrophobicity .
Physicochemical and Bioavailability Considerations
- Stereochemistry : The (R)-enantiomer is specifically cited (), emphasizing the importance of chirality in biological activity. Enantiopure synthesis is critical to avoid off-target effects.
Biological Activity
(R)-2-(2-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a trifluoromethyl group on a phenyl moiety. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can influence the biological activity of compounds significantly.
The mechanism of action for (R)-2-(2-(trifluoromethyl)phenyl)pyrrolidine hydrochloride involves interactions with specific molecular targets that affect various biochemical pathways. These interactions can lead to modulation of receptor activity, enzyme inhibition, or alterations in cellular signaling pathways. For instance, compounds with similar structures have been shown to interact with the urokinase receptor (uPAR), influencing cancer cell invasion and metastasis .
In Vitro Studies
In vitro studies have demonstrated that derivatives of pyrrolidine compounds exhibit varying degrees of biological activity. For example, some compounds have shown significant inhibition of cancer cell proliferation, with IC50 values ranging from 6 to 63 μM in competitive binding assays . Additionally, certain pyrrolidinone derivatives have been reported to inhibit gelatinase activity (MMP-9) and affect signaling pathways related to cell survival and apoptosis .
Structure-Activity Relationships (SAR)
The SAR analysis indicates that modifications on the pyrrolidine ring and the substitution pattern on the phenyl group significantly affect biological activity. For instance, the presence of electron-withdrawing groups like trifluoromethyl enhances the potency of these compounds against various targets. Studies have shown that such modifications can lead to improved selectivity and efficacy in inhibiting specific enzymes or receptors .
Anti-Cancer Activity
One notable study investigated the effects of pyrrolidine derivatives on breast cancer cell lines (MDA-MB-231). Compounds demonstrated significant inhibition of cell invasion and migration, suggesting that they may serve as potential therapeutic agents in cancer treatment. The study highlighted that specific substitutions on the pyrrolidine ring were crucial for enhancing anti-cancer properties .
Anti-Inflammatory Effects
Another area of research focused on the anti-inflammatory properties of pyrrolidine derivatives. Compounds were evaluated for their ability to inhibit cyclooxygenase-2 (COX-2) activity, which is critical in inflammatory processes. Some derivatives exhibited IC50 values comparable to standard anti-inflammatory drugs, indicating their potential as therapeutic agents for inflammatory diseases .
Data Summary
| Compound | Target | IC50 Value (μM) | Biological Activity |
|---|---|---|---|
| (R)-2-(2-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride | Urokinase receptor | 6 - 63 | Inhibition of cancer cell proliferation |
| Pyrrolidinone derivative | MMP-9 | Not specified | Inhibition of gelatinase activity |
| Pyrrolidine derivative | COX-2 | 0.04 | Anti-inflammatory effects |
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | Pd(OAc)₂, BINAP, K₃PO₄ | 65% | 92% |
| 2 | HCl (gaseous), EtOH | 85% | 98% (chiral) |
Advanced: How can enantiomeric excess (ee) be optimized during synthesis?
Answer:
Key strategies include:
- Catalyst Screening : Evaluate chiral ligands (e.g., Josiphos, BINOL) for asymmetric hydrogenation. For instance, a patent achieved >99% ee using a Ru-(S)-DM-SEGPHOS catalyst for a similar pyrrolidine derivative .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reaction kinetics and stereoselectivity.
- In-line Analytics : Use real-time HPLC or LCMS (e.g., m/z 531 [M-H]⁻ in ) to monitor intermediates and adjust conditions dynamically .
Basic: What analytical methods confirm the stereochemistry and purity of this compound?
Answer:
- X-ray Crystallography : Resolve absolute configuration using SHELX software for refinement (e.g., SHELXL for small-molecule structures) .
- Chiral HPLC : Compare retention times (e.g., 0.88 minutes in ) against racemic standards. Use columns like Chiralpak IA/IB with hexane:IPA mobile phases.
- LCMS : Confirm molecular weight (e.g., m/z 772 [M+H]⁺ in ) and detect impurities .
Advanced: How to address contradictions in reported synthetic yields or purity?
Answer:
- Root-Cause Analysis : Trace discrepancies to starting material quality (e.g., trifluoromethylphenyl reagent stability) or reaction atmosphere (moisture-sensitive steps).
- Reproducibility Checks : Replicate conditions from patents (e.g., ’s "Fifth Step") with strict inert gas purging.
- Cross-Validation : Combine orthogonal methods (e.g., NMR for structural integrity, ICP-MS for metal catalyst residues).
Basic: What are the stability considerations for this hydrochloride salt?
Answer:
- Storage : Store at -20°C under argon; hygroscopicity requires desiccants.
- Degradation Pathways : Hydrolysis of the pyrrolidine ring or trifluoromethyl group under acidic/alkaline conditions. Monitor via stability-indicating HPLC (e.g., QC-SMD-TFA05 method in ) .
Advanced: How can computational modeling aid in studying this compound’s reactivity?
Answer:
- DFT Calculations : Predict transition states for enantioselective steps (e.g., B3LYP/6-31G* level for hydrogenation barriers).
- Docking Studies : Simulate interactions with biological targets (e.g., σ₁ receptors) to guide functionalization of the trifluoromethylphenyl group .
Basic: What are the key applications in pharmaceutical research?
Answer:
- Intermediate Synthesis : Used in spirocyclic carboxamides (e.g., ) or kinase inhibitors.
- Chiral Building Block : For CNS-targeting compounds due to pyrrolidine’s conformational rigidity and trifluoromethyl’s metabolic stability .
Advanced: How to troubleshoot low yields in scale-up reactions?
Answer:
- Process Optimization : Adjust stoichiometry (e.g., excess trifluoromethylphenylboronic acid in Suzuki couplings).
- Purification Techniques : Use flash chromatography with NH-silica for amine-containing intermediates or recrystallization with EtOAc/heptane .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
